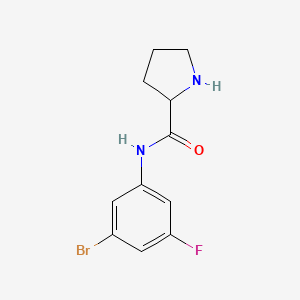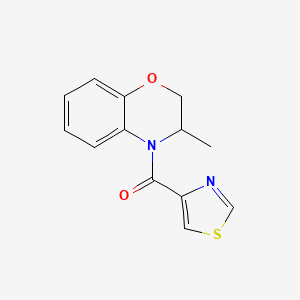
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone, also known as FM2-PM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and antidepressant properties. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to modulate glutamatergic neurotransmission, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the reduction of seizure activity. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have minimal toxicity in animal models, which may make it a safer alternative to other therapeutic agents. However, one limitation of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone for lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone. One area of interest is the development of more effective synthesis methods for the compound, which may allow for easier production and wider distribution. Additionally, further research is needed to fully understand the mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and efficacy of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone in human clinical trials, which may ultimately lead to its approval as a therapeutic agent.
Synthesis Methods
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone can be synthesized using a multi-step process, which involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with thionyl chloride to form 6-chloro-2,3-dihydroquinoxaline. The resulting compound is then reacted with 4-methylpyrrolidine-2-carboxylic acid to form (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone.
Scientific Research Applications
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, epilepsy, and depression. In cancer research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In epilepsy research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. In depression research, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone has been shown to have antidepressant properties, improving mood and reducing symptoms of depression in animal models.
properties
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-17-7-8-18(14(19)11-3-2-6-16-11)12-5-4-10(15)9-13(12)17/h4-5,9,11,16H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZKFLWDFLIGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyrrolidin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile](/img/structure/B7586055.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)

![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)


![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)

